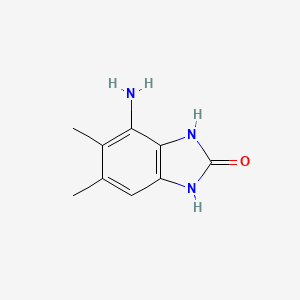

4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Description

Properties

IUPAC Name |

4-amino-5,6-dimethyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-4-3-6-8(7(10)5(4)2)12-9(13)11-6/h3H,10H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQVAHDCDCCGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589905 | |

| Record name | 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954848-91-0 | |

| Record name | 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine derivatives with appropriate carbonyl compounds. One common method is the reaction of 4,5-dimethyl-o-phenylenediamine with urea under acidic conditions, leading to the formation of the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antiviral agent.

Medicine: It is being investigated for its potential use in the treatment of parasitic infections and as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The compound’s ability to interact with various molecular pathways makes it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability and Decomposition Profiles

Substituents significantly influence thermal stability in benzimidazol-2-one derivatives. For example:

- TriNBO (4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one) : Decomposes at 339°C , demonstrating exceptional thermostability due to its trinitro substitution pattern .

- 5-Me-TriNBO (5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one) : The addition of a methyl group reduces decomposition temperature to 285–287°C , highlighting the destabilizing effect of alkyl groups .

- 5-[2'-(Nitroxyethyl)nitramino]-4,6-dinitro derivative: Further reduced stability (deflagration at 199–201°C) due to the nitratoethyl group’s labile nature .

Key Insight: Electron-withdrawing nitro groups enhance thermal stability, while alkyl or nitrato substituents decrease it. The amino group in the target compound may impart intermediate stability, though direct data are absent.

Detonation Performance and Energetic Characteristics

Detonation velocity ($D$) and pressure ($P$) are critical for energetic materials. Comparisons with standard explosives are summarized below:

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Crystal Density (g/cm³) |

|---|---|---|---|

| TriNBO | ~8,200 | ~28.5 | 1.767 |

| 5-Me-TriNBO | ~8,100 | ~28.0 | 1.820 |

| TNT | 6,900 | 19.0 | 1.654 |

| Tetryl | 7,850 | 25.5 | 1.717 |

TriNBO and 5-Me-TriNBO surpass TNT in performance but lag behind tetryl . The methyl group in 5-Me-TriNBO marginally reduces detonation parameters compared to TriNBO but improves crystal density, suggesting a trade-off between stability and energy output .

Crystallographic and Physicochemical Properties

- TriNBO : Orthorhombic crystal system (space group $P21212_1$), density 1.767 g/cm³ .

- 5-Me-TriNBO: Monoclinic system (space group $P2_1/c$), higher density (1.82 g/cm³) due to methyl-induced packing efficiency .

- Solubility : Both TriNBO and 5-Me-TriNBO exhibit low solubility in polar solvents, a trait critical for their handling as explosives .

Structural Impact: Methyl substitution enhances density but reduces symmetry, influencing reactivity and stability. Amino groups in the target compound may alter hydrogen-bonding networks, though crystallographic data are unavailable.

Biological Activity

4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 954848-91-0) is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C9H11N3O

- Molecular Weight : 177.2 g/mol

- Structure : The compound features a benzimidazole core, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. In particular:

- Antibacterial Effects : Studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

2. Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, suggesting a mechanism of action that may involve the modulation of apoptotic pathways .

3. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and may reduce inflammation in various models .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antibacterial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzimidazole showed potent antibacterial activity with MIC values ranging from 16 to 64 µg/mL against multiple bacterial strains .

- Anticancer Research : A recent investigation into the anticancer properties revealed that 4-amino derivatives exhibited cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural characteristics. Modifications at various positions on the benzimidazole ring can enhance or diminish their pharmacological effects. For example:

- Substituents at the 5 and 6 positions (as seen in this compound) are crucial for maintaining antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes or triazole derivatives. For example, refluxing 4-Amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in absolute ethanol and glacial acetic acid (as a catalyst) for 4 hours yields benzimidazole derivatives . Solvent choice (e.g., ethanol vs. DMF) and catalyst (e.g., acetic acid vs. Lewis acids) significantly impact reaction efficiency. Post-synthesis, vacuum evaporation and filtration are critical for isolating the solid product.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC : To assess purity and quantify impurities.

- FTIR : To confirm functional groups (e.g., NH stretching at ~3400 cm⁻¹ for the amino group).

- NMR (¹H/¹³C) : To validate substituent positions and molecular geometry.

- Elemental Analysis : To confirm empirical formula (e.g., C₉H₁₀N₄O).

Cross-validation with X-ray crystallography (for crystalline derivatives) resolves ambiguities in structural assignments .

Q. What are the key spectroscopic signatures for characterizing benzimidazole derivatives like this compound?

- Methodological Answer : Key spectral markers include:

- ¹H NMR : A singlet at δ 2.2–2.5 ppm for methyl groups (C5/C6), NH protons (broad, δ 8–10 ppm).

- ¹³C NMR : Carbonyl (C=O) at ~160–170 ppm, aromatic carbons at 110–150 ppm.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 190 for C₉H₁₀N₄O) and fragmentation patterns (e.g., loss of NH₂ or CH₃ groups) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the biological activity of this compound?

- Methodological Answer : Substituents at positions 4, 5, and 6 modulate activity via:

- Electronic effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, improving binding to biological targets.

- Steric effects : Bulky groups (e.g., 2,4-dichlorophenoxy) may hinder interactions with enzyme active sites.

Computational modeling (e.g., DFT at the 6-31G(d,p) level) predicts charge distribution and reactivity . Experimental validation via SAR studies (e.g., comparing IC₅₀ values of derivatives) is essential .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times).

- Compound stability : Assess degradation under experimental conditions (e.g., pH, temperature) via HPLC-MS.

- Off-target effects : Use knock-out models or competitive binding assays to isolate mechanisms.

Cross-referencing computational docking results (e.g., AutoDock Vina) with experimental IC₅₀ values clarifies binding modes .

Q. How can computational chemistry predict the pharmacokinetic properties of this compound?

- Methodological Answer : Tools like QSPR (Quantitative Structure-Property Relationship) models or molecular dynamics simulations predict:

- Lipophilicity (LogP) : Critical for membrane permeability.

- Metabolic stability : Cytochrome P450 interactions via docking studies.

- Solubility : COSMO-RS calculations estimate solubility in biological media.

Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.